3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, substituted with a 3-chlorophenyl group and a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinazoline derivative with an amine, such as 2,4-dimethoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinazoline core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in research to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to study the biological pathways and molecular targets it affects.
Industrial Applications: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the 2,4-dimethoxyphenyl group.
N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the 3-chlorophenyl group.
4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks both the 3-chlorophenyl and 2,4-dimethoxyphenyl groups.
Uniqueness
The presence of both the 3-chlorophenyl and 2,4-dimethoxyphenyl groups in 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide imparts unique biological activities and chemical properties that distinguish it from similar compounds. These structural features contribute to its potential as a versatile compound in medicinal and chemical research.
Properties
Molecular Formula |
C23H18ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-30-17-7-9-19(21(12-17)31-2)26-22(28)14-6-8-18-20(10-14)25-13-27(23(18)29)16-5-3-4-15(24)11-16/h3-13H,1-2H3,(H,26,28) |
InChI Key |
VUTJONLYHPNIHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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